molecular formula C15H19N3O3S B2722564 ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 1052621-67-6

ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2722564
CAS RN: 1052621-67-6
M. Wt: 321.4
InChI Key: CDHDBRPHUZTUEZ-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl group, a pyrazole ring, a carboxamide group, a thiophene ring, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the thiophene ring would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxamide and carboxylate ester groups could be hydrolyzed, and the pyrazole ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

  • The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement followed by N-formylation, leading to the synthesis of specific formamides. This study provides insights into the reaction mechanism through HPLC/MS analysis (Ledenyova et al., 2018).

Structural Analysis and Crystallography

  • The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction. This study detailed the geometric configuration of the molecule and its intermolecular interactions, contributing to the understanding of its structural properties (Zhou et al., 2017).

Potential Agricultural Applications

  • Research identified pyrazinamide (PZA) and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By suppressing the activity of ACC oxidase, these compounds could serve as regulators of plant metabolism, particularly in ethylene biosynthesis, which has implications for postharvest loss reduction (Sun et al., 2017).

Corrosion Inhibition

  • Pyrazole-type organic compounds have been investigated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. This research has implications for industrial applications where corrosion resistance is critical (Tebbji et al., 2005).

Advanced Materials and Polymer Synthesis

  • Studies on the copolymerization of pyrazole-containing ligands have led to the development of ion-exchange resins with high conversion rates. This research may pave the way for the creation of materials with specific metal-ion binding capacities, useful in various industrial processes (Berkel & Sherrington, 1996).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended applications. It could potentially be explored for uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-5-18-11(7-8-16-18)13(19)17-14-12(15(20)21-6-2)9(3)10(4)22-14/h7-8H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHDBRPHUZTUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate

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